

alternative catalysts to *cis*-Dichlorobis(triphenylphosphine)platinum(II) for hydrogenation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
	<i>cis</i> -
Compound Name:	Dichlorobis(triphenylphosphine)platinum(II)
Cat. No.:	B076907
Get Quote	

A Comparative Guide to Alternative Catalysts for Alkene Hydrogenation

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance Beyond Platinum

In the landscape of industrial and academic chemical synthesis, the hydrogenation of alkenes is a fundamental transformation. For decades, platinum-based catalysts, particularly ***cis*-dichlorobis(triphenylphosphine)platinum(II)**, have been a reliable choice. However, the drive for more cost-effective, sustainable, and sometimes more selective catalytic systems has spurred the development of a diverse array of alternatives. This guide provides a comprehensive comparison of the performance of prominent alternative catalysts—based on palladium, rhodium, ruthenium, iron, cobalt, and nickel—supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Hydrogenation Catalysts

The efficacy of a hydrogenation catalyst is a multifactorial assessment, revolving around its activity, selectivity, and stability under specific reaction conditions. Below is a comparative summary of quantitative data for the hydrogenation of cyclohexene, a common benchmark substrate.

Catalyst	Metal Center	Catalyst Type	Substrate	Conversion (%)	TON	TOF (s ⁻¹)	Conditions
cis-Dichlorobis(triphenylphosphine)platinum(II)	Platinum	Homogeneous	Cyclohexene	~21[1][2]	2.1 - 18.2[3]	-	120 °C, 3 atm H ₂ , 1h[1][2]
Palladium monon Carbon (5 wt%)	Palladium	Heterogeneous	Cyclohexene	~29[1][2]	-	-	120 °C, 3 atm H ₂ , 1h[1][2]
Wilkinson's Catalyst	Rhodium	Homogeneous	Cyclohexene	95.2[4]	-	0.02[4]	Room Temp, 1 atm H ₂ , Benzene
Ruthenium on Lanthanum Oxide-Zinc Oxide	Ruthenium	Heterogeneous	Benzene	50[5]	-	-	150 °C, 50 bar H ₂
Bis(imino)pyridine Iron Dinitrogen Complex	Iron	Homogeneous	1-Hexene	>95	-	-	23 °C, 4 atm H ₂
Bis(phosphine) cobalt Dialkyl Complex	Cobalt	Homogeneous	Terpinen-4-ol	High	-	-	Not specified

Nickel							
Nanoparticles on Carbon	Nickel	Heterogeneous	Various Alkenes	High	-	-	Room Temp, 1 bar H ₂

Note: Direct comparison of TON and TOF is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes based on available literature.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative experimental protocols for the hydrogenation of an alkene using the benchmark platinum catalyst and a common alternative, Wilkinson's catalyst.

Protocol 1: Hydrogenation of Cyclohexene using **cis-Dichlorobis(triphenylphosphine)platinum(II)**

Materials:

- **cis-Dichlorobis(triphenylphosphine)platinum(II)**
- Cyclohexene
- Anhydrous toluene (solvent)
- Hydrogen gas (high purity)
- High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

- In a glovebox, a glass liner for the autoclave is charged with **cis-dichlorobis(triphenylphosphine)platinum(II)** (e.g., 0.01 mmol, 1 mol%).
- Anhydrous toluene (e.g., 10 mL) is added to dissolve the catalyst.

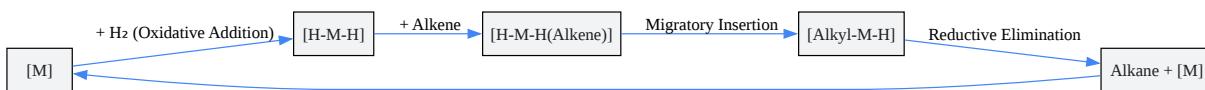
- Cyclohexene (e.g., 1 mmol) is added to the solution.
- The glass liner is sealed inside the autoclave.
- The autoclave is removed from the glovebox and connected to a hydrogen gas line.
- The reactor is purged with hydrogen gas three times to remove air.
- The reactor is pressurized with hydrogen to the desired pressure (e.g., 3 atm).
- The reaction mixture is heated to the desired temperature (e.g., 120 °C) with vigorous stirring.
- The reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of cyclohexene to cyclohexane.
- Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
- The product mixture is recovered and analyzed.

Protocol 2: Hydrogenation of Cyclohexene using Wilkinson's Catalyst ($\text{RhCl}(\text{PPh}_3)_3$)

Materials:

- Wilkinson's catalyst (Chlorotris(triphenylphosphine)rhodium(I))
- Cyclohexene
- Anhydrous and deoxygenated benzene (solvent)
- Hydrogen gas (high purity)
- Schlenk flask and balloon filled with hydrogen

Procedure:

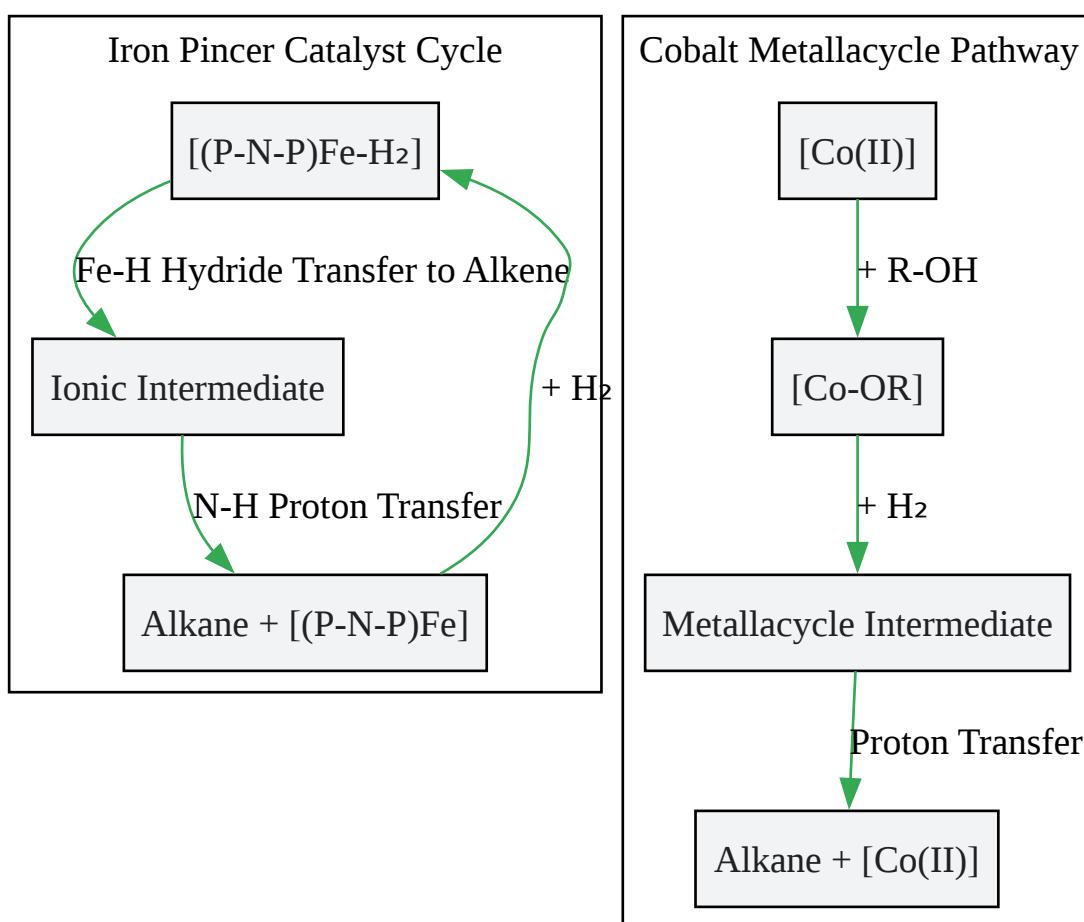

- Wilkinson's catalyst (e.g., 0.01 mmol, 1 mol%) is placed in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
- Anhydrous and deoxygenated benzene (e.g., 10 mL) is added to dissolve the catalyst, resulting in a characteristic reddish-brown solution.
- Cyclohexene (e.g., 1 mmol) is added to the flask via syringe.
- The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
- The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
- The progress of the reaction can be monitored by the consumption of hydrogen (uptake in the balloon) and by GC analysis of aliquots. A color change from reddish-brown to a lighter yellow is often observed as the reaction proceeds.
- Once the reaction is complete (typically within a few hours), the solvent can be removed under reduced pressure to isolate the product.

Mechanistic Insights and Visualizations

The catalytic mechanisms for hydrogenation vary depending on the metal center and the catalyst's nature (homogeneous or heterogeneous). Understanding these pathways is crucial for catalyst design and optimization.

General Mechanism for Homogeneous Hydrogenation

Many homogeneous catalysts, including the platinum benchmark and its rhodium and ruthenium analogues, operate through a catalytic cycle involving oxidative addition, substrate coordination, migratory insertion, and reductive elimination.



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for homogeneous hydrogenation.

Mechanism for Iron and Cobalt Pincer Complexes

Catalysts based on earth-abundant metals like iron and cobalt, particularly those with "pincer" ligands, can exhibit more complex mechanisms. These may involve metal-ligand cooperation, where the ligand actively participates in bond activation, or redox processes involving different oxidation states of the metal. For some cobalt catalysts, a non-redox metallacycle pathway has been proposed for the hydrogenation of hydroxyl-containing alkenes.[6][7]

[Click to download full resolution via product page](#)

Caption: Simplified mechanistic pathways for iron and cobalt catalysts.

Conclusion

While **cis-dichlorobis(triphenylphosphine)platinum(II)** remains a competent catalyst for hydrogenation, a wealth of effective alternatives are now available to the modern chemist. Palladium on carbon stands out as a highly active and widely used heterogeneous catalyst. For homogeneous catalysis, Wilkinson's catalyst offers excellent activity under mild conditions. Emerging catalysts based on earth-abundant metals like iron, cobalt, and nickel are not only more cost-effective but also offer unique reactivity and selectivity profiles. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, cost considerations, and the desired reaction conditions. This guide serves as a starting point for researchers to explore and select the most suitable catalytic system for their hydrogenation needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions - RSC Advances (RSC Publishing)
DOI:10.1039/D4RA01432D [pubs.rsc.org]
- 2. Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Determination of specific site turnover numbers for cyclohexene hydrogenation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. odinity.com [odinity.com]
- 5. mdpi.com [mdpi.com]
- 6. Cobalt-catalysed alkene hydrogenation: a metallacycle can explain the hydroxyl activating effect and the diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cobalt-catalysed alkene hydrogenation: a metallacycle can explain the hydroxyl activating effect and the diastereoselectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [alternative catalysts to cis-Dichlorobis(triphenylphosphine)platinum(II) for hydrogenation]. BenchChem, [2025]. [Online

PDF]. Available at: [<https://www.benchchem.com/product/b076907#alternative-catalysts-to-cis-dichlorobis-triphenylphosphine-platinum-ii-for-hydrogenation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com